![molecular formula C22H21FN2O4S2 B2564109 4-fluoro-2-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 950475-02-2](/img/structure/B2564109.png)
4-fluoro-2-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
This compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their biological activity. They are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide moiety and a 1,2,3,4-tetrahydroquinoline moiety. These functional groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a benzenesulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its water solubility .Scientific Research Applications
- The analogue 4-NH₂ BS-THQ demonstrated a broader spectrum of activity against reference strains of S. aureus, Escherichia coli, and Pseudomonas aeruginosa .
- By grinding mixtures of benzenesulfonyl hydrazides and aryl aldehydes or ketones using L-tyrosine as a catalyst, 24 N-arylsulfonylhydrazones were synthesized in a few minutes with high yield .
Antibacterial Activity
Green Synthesis
Beyond Classical Sulfone Chemistry
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide are two enzymes involved in bacterial membrane synthesis, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) .
Mode of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide: interacts with its targets, MurD and GlmU, resulting in the inhibition of these enzymes . This interaction disrupts the normal function of these enzymes, thereby affecting the synthesis of bacterial membranes .
Biochemical Pathways
The inhibition of MurD and GlmU enzymes by N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide affects the biochemical pathways involved in bacterial membrane synthesis . This disruption in the pathways leads to downstream effects, including the inability of the bacteria to maintain their structural integrity .
Result of Action
The result of the action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is the disruption of bacterial membrane synthesis . This leads to a loss of structural integrity in the bacteria, causing bactericidal effects .
Future Directions
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-14-18(23)10-12-22(16)30(26,27)24-19-11-9-17-6-5-13-25(21(17)15-19)31(28,29)20-7-3-2-4-8-20/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWBCMKJDIBNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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